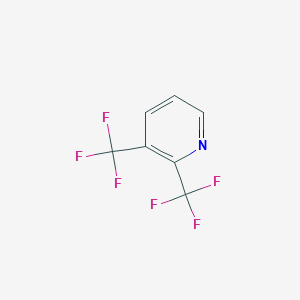

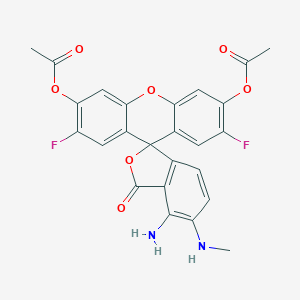

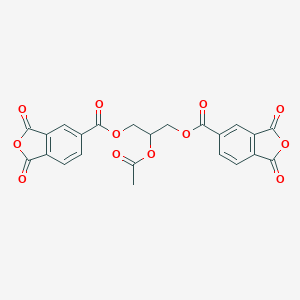

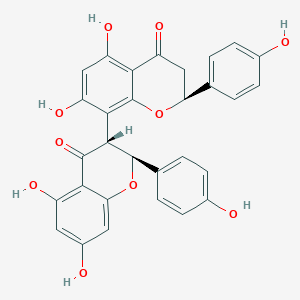

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-

カタログ番号 B161480

CAS番号:

19360-72-6

分子量: 542.5 g/mol

InChIキー: MXEIKUWMKSYEII-DETITRACSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- is a natural product found in Garcinia kola, Garcinia dulcis, and Garcinia multiflora with data available.

科学的研究の応用

Photochemistry and Synthesis

- The compound has been utilized in the synthesis and photochemistry of various chemicals. For instance, Kinder and Margaretha (2003) explored the synthesis and photochemical reactions of isothiocoumarins fused to an additional pyranone or thiopyranone ring, offering insights into its applications in chemical synthesis and photochemistry (Kinder & Margaretha, 2003).

Heterocyclic Derivatives

- The heterocyclic derivatives of this compound have been studied, as seen in the work by Siddiqui and Asad (2006), who investigated the condensation of related compounds to produce a variety of heterocyclic structures, contributing to the understanding of its use in synthesizing complex organic compounds (Siddiqui & Asad, 2006).

Fluorescence Properties

- Dressler, Charlesworth-Seiler, and Dahl (2020) synthesized a compound with similar structural features, highlighting its significant fluorescence and potential as a pH-driven molecular switch or a “turn-off” sensor, demonstrating its application in optical and sensor technologies (Dressler, Charlesworth-Seiler, & Dahl, 2020).

Synthesis of Fused Pyranones

- The compound has been used in the synthesis of fused pyranones, as reported by Ornik, Čadež, Stanovnik, and Tiŝler (1990), who explored reactions with carbocyclic and heterocyclic 1,3-diketones. This underscores its role in the creation of complex organic frameworks (Ornik et al., 1990).

Photoreactive Compounds

- Akabori, Kumagai, Habata, and Sato (1988) used a related compound in the preparation of photoreactive cyclobutanocrown ethers, highlighting its role in photochemistry and materials science (Akabori et al., 1988).

Optoelectronic Properties

- Cai, Guo, Yang, Peng, Luo, Liu, Zhang, and Liu (2013) investigated the optoelectronic and charge transport properties of related molecules, indicating its importance in developing materials for organic light-emitting diodes (OLEDs) and other electronic applications (Cai et al., 2013).

Biologically Active Quinone Synthesis

- Govender, Mmutlane, van Otterlo, and de Koning (2007) achieved the bidirectional synthesis of a biologically active quinone, demonstrating its utility in pharmaceutical chemistry and bioactive compound synthesis (Govender et al., 2007).

特性

IUPAC Name |

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIKUWMKSYEII-DETITRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172970 | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

CAS RN |

19360-72-6 | |

| Record name | Biflavanone GB-1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19360-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)